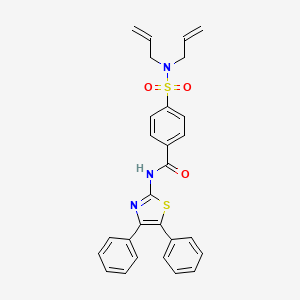

4-(N,N-diallylsulfamoyl)-N-(4,5-diphenylthiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O3S2/c1-3-19-31(20-4-2)36(33,34)24-17-15-23(16-18-24)27(32)30-28-29-25(21-11-7-5-8-12-21)26(35-28)22-13-9-6-10-14-22/h3-18H,1-2,19-20H2,(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPCUMDVOVXOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a synthetic derivative belonging to the imidazoquinazoline class, noted for its diverse biological activities. This article aims to explore its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities based on recent research findings.

- Molecular Formula : C28H25FN4O3S

- Molecular Weight : 516.59 g/mol

- CAS Number : 1028770-79-7

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

| Pathogen | MIC (μg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 1.56 | Effective against MRSA |

| Escherichia coli | >100 | Inactive against Gram-negative bacteria |

| Candida albicans | 7.80 | Moderate antifungal activity |

| Mycobacterium tuberculosis | 10 | Inhibits growth effectively |

The compound demonstrated significant antibacterial activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA) with a low MIC of 1.56 μg/mL. In contrast, it was ineffective against Gram-negative bacteria like Escherichia coli , emphasizing its selective action towards Gram-positive organisms .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibited moderate antifungal activity against Candida albicans , with an MIC of 7.80 μg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines. The results indicated that it possesses significant antiproliferative effects:

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| A549 (lung cancer) | 8.5 | High cytotoxicity observed |

| HeLa (cervical cancer) | 12.0 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 15.0 | Lower cytotoxicity compared to A549 |

The compound's ability to inhibit cell growth was particularly pronounced in lung cancer cells (A549), where an IC50 value of 8.5 μM was recorded, indicating promising anticancer activity that warrants further investigation .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, notably targeting α-glucosidase, which is relevant in the management of type 2 diabetes mellitus:

| Compound | Inhibition (%) | Comparison to Control |

|---|---|---|

| 3-(5-{...}) | 75 | Superior to acarbose (control) |

This significant inhibition rate suggests that the compound could be developed as a novel therapeutic agent for diabetes management due to its ability to modulate glucose metabolism .

The biological activities of this compound are likely mediated through its interaction with specific molecular targets. The presence of the fluorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity towards these targets, influencing various cellular pathways involved in microbial resistance and tumor growth suppression.

Case Studies and Research Findings

- A study demonstrated that the compound inhibited biofilm formation in staphylococci without affecting planktonic cell viability, indicating a unique mechanism that could be exploited for therapeutic applications in persistent infections .

- Another research effort reported on the synthesis and evaluation of related quinazoline derivatives, revealing structure-activity relationships that underscore the importance of specific functional groups in enhancing biological activity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiazole derivatives, including those related to 4-(N,N-diallylsulfamoyl)-N-(4,5-diphenylthiazol-2-yl)benzamide, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives and their evaluation against different microbial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 31.25 µg/ml against Candida species and various bacteria, including Escherichia coli and Klebsiella pneumoniae .

| Compound | MIC (µg/ml) | Target Microorganism |

|---|---|---|

| 4f | 31.25 | C. glabrata (ATCC 24433) |

| 4b | 62.5 | K. pneumoniae (NCTC 9633) |

| 4c | <31.25 | E. coli (ATCC 25922) |

These findings suggest that compounds with thiazole moieties can be effective in combating infections caused by resistant strains of bacteria.

Anticancer Potential

The anticancer properties of thiazole derivatives have also been explored extensively. A notable study investigated the anticancer activity of various thiazole-based compounds against human colorectal carcinoma cell lines. The results indicated that certain compounds exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting enhanced potency .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 (Colorectal Carcinoma) |

| N18 | 4.53 | HCT116 (Colorectal Carcinoma) |

| Standard Drug | 9.99 | HCT116 (Colorectal Carcinoma) |

The presence of specific substituents on the thiazole ring was found to correlate with increased anticancer activity, highlighting the importance of structural modifications in drug design.

Mechanistic Insights

The mechanisms underlying the biological activities of thiazole derivatives have been elucidated through various studies employing molecular docking and dynamics simulations. These approaches have demonstrated how these compounds interact with target enzymes such as dihydrofolate reductase and acetylcholinesterase, both critical in cancer proliferation and neurodegenerative diseases like Alzheimer’s .

In Silico Studies

In silico studies have complemented experimental findings by predicting the binding affinities and interactions of thiazole derivatives with biological targets. For instance, molecular docking studies indicated that certain modifications to the thiazole structure could enhance binding efficacy to acetylcholinesterase, suggesting potential applications in treating Alzheimer’s disease .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

(a) Sulfamoyl Group Variations

- Target Compound : The diallylsulfamoyl group introduces steric bulk and increased lipophilicity compared to dimethyl or unsubstituted sulfonamides. This may enhance membrane permeability but reduce solubility in aqueous media.

- However, the carbamothioyl group in this analog may alter binding affinity compared to the benzamide linkage in the target compound .

(b) Heterocyclic Core Modifications

- Oxazoles generally exhibit weaker hydrogen-bonding capacity than thiazoles, which could diminish target engagement in enzyme inhibition .

- 4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide (): The oxadiazole-thione moiety introduces a reactive sulfur atom, enabling covalent interactions with biological targets. In contrast, the target compound’s thiazole lacks such reactivity but benefits from enhanced aromatic stability .

Physicochemical and Spectral Properties

While direct data for the target compound is unavailable, inferences are drawn from analogs:

Q & A

Basic: What synthetic routes are recommended for preparing 4-(N,N-diallylsulfamoyl)-N-(4,5-diphenylthiazol-2-yl)benzamide?

Answer:

A two-step approach is typically employed:

Thiazole Core Synthesis : React 4,5-diphenylthiazol-2-amine with a benzoyl chloride derivative under anhydrous conditions. Pyridine is often used as a solvent and acid scavenger to form the amide bond (similar to methods in ).

Sulfamoylation : Introduce the diallylsulfamoyl group via reaction with diallylsulfamoyl chloride. Optimize regioselectivity by controlling solvent polarity (e.g., dichloromethane) and temperature (0–25°C).

Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization (methanol/water) .

Advanced: How do stereoelectronic effects of the diallylsulfamoyl group influence binding to enzyme active sites?

Answer:

The diallylsulfamoyl group acts as an electron-withdrawing substituent, modulating the electron density of the benzamide core. This affects:

- Amide Resonance : Reduced electron density at the carbonyl oxygen, enhancing hydrogen-bond acceptor capacity for enzymatic interactions.

- Conformational Flexibility : Allyl groups introduce steric bulk, potentially restricting rotation and stabilizing a bioactive conformation.

Methodological Validation : - Use X-ray crystallography (as in ) to analyze hydrogen-bond networks (e.g., N–H⋯N interactions).

- Compare binding affinities via isothermal titration calorimetry (ITC) after synthesizing analogs with varying sulfamoyl substituents .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- 1H/13C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, allyl protons at δ 5.1–5.8 ppm).

- IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers as in ) .

- HPLC-PDA : Assess purity (>95% at λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) .

Advanced: Which computational methods model interactions with the PFOR enzyme active site?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate ligand-enzyme binding using the PFOR crystal structure (PDB ID: 1PYZ). Focus on the amide anion’s interaction with the enzyme’s flavin cofactor .

- MD Simulations (GROMACS) : Assess stability of the ligand-enzyme complex over 100 ns, analyzing root-mean-square deviation (RMSD) of the thiazole core.

- QSAR Studies : Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity .

Basic: How can solubility challenges be addressed for in vitro assays?

Answer:

- Solubility Profile : Estimated <1 µg/mL in aqueous buffers due to hydrophobic diphenylthiazole and diallyl groups (analogous to ).

- Optimization Strategies :

- Use DMSO stock solutions (≤1% v/v in assays to avoid cytotoxicity).

- Employ co-solvents (e.g., 10% PEG-400) or micellar formulations (0.1% Tween-80) .

Advanced: How do thiazole ring modifications impact metabolic stability?

Answer:

- SAR Insights :

- Diphenyl Substitution : Enhances metabolic stability by sterically shielding the thiazole ring from cytochrome P450 oxidation.

- Electron-Donating Groups : Reduce susceptibility to oxidative degradation (e.g., methoxy groups at C4/C5).

- Validation :

- Perform microsomal stability assays (rat liver microsomes, LC-MS quantification).

- Compare half-life (t1/2) of analogs with/without diphenyl groups .

Basic: What are key challenges in synthesizing the diallylsulfamoyl moiety?

Answer:

- Side Reactions : Competing N-allylation or sulfonation at unintended positions. Mitigate by using slow addition of sulfamoyl chloride at 0°C.

- Purification : Remove unreacted reagents via aqueous workup (10% NaHCO3 wash) followed by flash chromatography (hexane/ethyl acetate 3:1) .

Advanced: Can crystallography reveal diallyl group conformational flexibility?

Answer:

- X-ray Analysis : and demonstrate that allyl groups adopt a gauche conformation in the solid state, stabilized by C–H⋯π interactions with adjacent aromatic rings.

- Dynamic Behavior : Variable-temperature NMR (VT-NMR) in DMSO-d6 shows restricted rotation at <−40°C, suggesting limited flexibility in solution .

Basic: Which in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme Inhibition : PFOR activity assay (monitor NADH oxidation at 340 nm) as in .

- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, IC50 determination).

- Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) .

Advanced: How do solvent and temperature affect sulfamoylation regioselectivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.